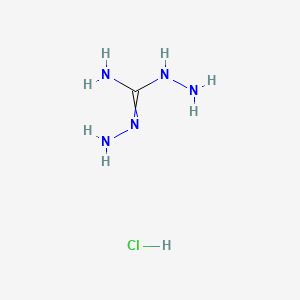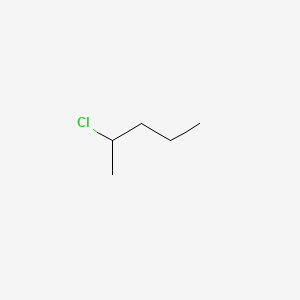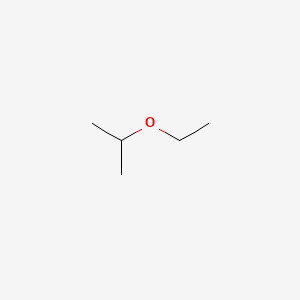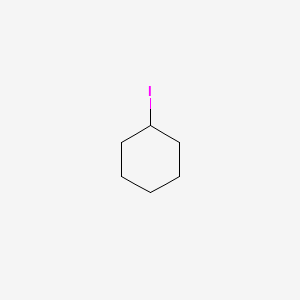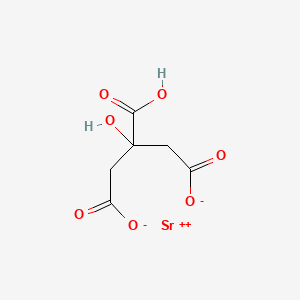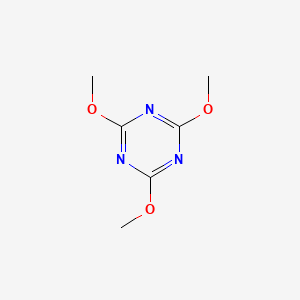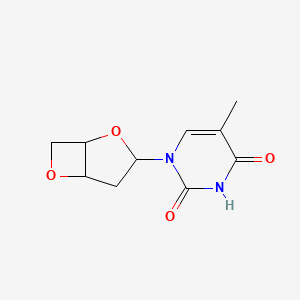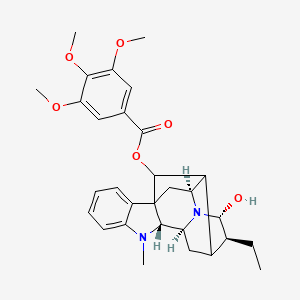
托品-3-甲磺酸酯
描述
Tropine-3-mesylate is a chemical compound with the molecular formula C9H17NO3S . It has an average mass of 219.301 Da and a monoisotopic mass of 219.092911 Da . It is also known by other names such as 8-Methyl-8-azabicyclo[3.2.1]oct-3-yl methanesulfonate .
Synthesis Analysis
The synthesis of Tropine-3-mesylate and similar tropane alkaloids has been a subject of study for over a century . Tropane alkaloid biosynthesis is best documented on the molecular genetic and biochemical level from solanaceous species . The biosynthesis may involve a type III polyketide synthase .Molecular Structure Analysis
The molecular structure of Tropine-3-mesylate consists of a tropane ring, which is similar to cocaine, and a diphenyl ether . The core structure of tropane alkaloids, including Tropine-3-mesylate, is the 8-azabicyclo[3.2.1]octane structure .Chemical Reactions Analysis
The chemical reactions involved in the biosynthesis of Tropine-3-mesylate and similar tropane alkaloids are complex and involve multiple steps . The process may involve the use of an unconjugated N-methyl-Δ1-pyrrolinium cation as the starter substrate for two rounds of malonyl-Coenzyme A mediated decarboxylative condensation .科学研究应用
微生物生物合成托烷生物碱
斯里尼瓦桑和斯莫尔克 (2019 年) 证明了酵母中托品(托烷生物碱 (TAs) 的关键中间体)的从头产生。该研究对酵母进行了工程改造,使其能够从简单的碳和氮源中产生托品,突出了其作为合成具有增强生物活性的 TA 衍生物平台的潜力 (斯里尼瓦桑和斯莫尔克,2019 年)。
酵母中的托品和伪托品生产
平等人 (2019 年) 探索了酵母中托品和伪托品的生物合成途径,重点关注这些化合物作为合成托烷和诺托烷生物碱的平台化学品。该研究强调了微生物合成在为这些化合物提供替代来源方面的作用 (平等人,2019 年)。
植物生物碱生物合成中的托品酮还原酶
凯撒等人 (2006 年) 研究了马铃薯中的托品酮还原酶 (TR),这对于托烷生物碱的生物合成至关重要,表明它们在研究植物生物碱途径中的潜在应用 (凯撒等人,2006 年)。
托品酮还原酶的酶学表征
库什瓦哈等人 (2013 年) 对茄属凝结物的托品形成托品酮还原酶进行了表征,揭示了托烷生物碱生物合成的酶促途径的见解 (库什瓦哈等人,2013 年)。
带有托品基配体的第 4 族配合物
斯科格等人 (2000 年) 合成了一类新的第 4 族配合物,其配体为源自托品的托品基。本研究探索了这些配合物在催化烯烃聚合中的潜力,表明在材料科学中具有新的应用 (斯科格等人,2000 年)。
托品形成还原酶的功能表征
强等人 (2016 年) 对曼陀罗华中托品形成还原酶基因进行了功能表征,提供了对植物中托烷生物碱产生的分子基础的见解 (强等人,2016 年)。
在癌症免疫治疗中的应用
普拉滕等人 (2015 年) 讨论了靶向癌症免疫中的色氨酸代谢途径,表明托品等相关化合物在开发新型癌症免疫疗法中的潜在应用 (普拉滕等人,2015 年)。
托品酮还原酶在托烷生物碱代谢中的作用
德拉格 (2006 年) 探索了托品酮还原酶在托烷生物碱代谢中的作用,为进一步研究这些化合物的生物合成途径奠定了基础 (德拉格,2006 年)。
慢性疼痛中的色氨酸-犬尿氨酸代谢途径
田中等人 (2021 年) 讨论了色氨酸-犬尿氨酸代谢途径,重点介绍了其在各种疾病中的作用以及相关化合物在治疗慢性疼痛病症中的潜在应用 (田中等人,2021 年)。
属性
IUPAC Name |
[(1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] methanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO3S/c1-10-7-3-4-8(10)6-9(5-7)13-14(2,11)12/h7-9H,3-6H2,1-2H3/t7-,8+,9? | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDDPSVBBPCQWAL-JVHMLUBASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2CCC1CC(C2)OS(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1[C@@H]2CC[C@H]1CC(C2)OS(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20892383 | |
| Record name | Tropine-3-mesylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20892383 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tropine-3-mesylate | |
CAS RN |
35130-97-3 | |
| Record name | Tropine 3-mesylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035130973 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tropine-3-mesylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20892383 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (3-endo)-8-methyl-8-azabicyclo[3.2.1]oct-3-yl methanesulfonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.111.841 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 8-Azabicyclo[3.2.1]octan-3-ol, 8-methyl-, methanesulfonate (1:1), (3-endo) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TROPINE 3-MESYLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5X8MDC06MD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details










Synthesis routes and methods IV
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

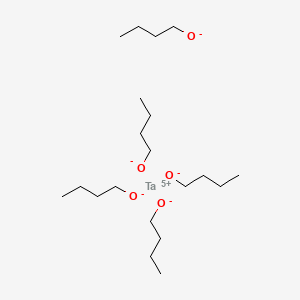
![trans-4'-Cyano-[1,1'-biphenyl]-4-yl 4-ethylcyclohexanecarboxylate](/img/structure/B1584027.png)
![1,3,3-trimethyl-2-[(methylphenylhydrazono)methyl]-3H-indolium methyl sulphate](/img/structure/B1584028.png)

